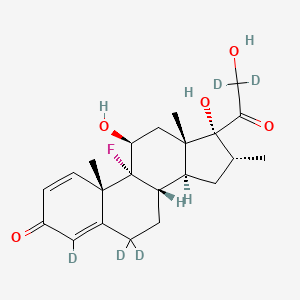

Dexamethasone-d5

Vue d'ensemble

Description

Dexamethasone-d5 is a deuterated form of dexamethasone, a synthetic corticosteroid widely used for its anti-inflammatory and immunosuppressant properties. The deuterium atoms in this compound replace the hydrogen atoms, which can provide insights into the pharmacokinetics and metabolic pathways of dexamethasone through various analytical techniques.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Dexamethasone-d5 involves the incorporation of deuterium atoms into the dexamethasone molecule. This can be achieved through several methods, including:

Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O) or deuterated solvents.

Deuterated Reagents: Using deuterated reagents in the synthesis of dexamethasone can also introduce deuterium atoms into the final product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:

Catalytic Deuteration: Utilizing catalysts to facilitate the exchange of hydrogen with deuterium.

Purification: Employing techniques such as chromatography to purify the final product and remove any impurities.

Analyse Des Réactions Chimiques

Types of Reactions: Dexamethasone-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: Deuterium atoms can be substituted with other atoms or groups under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction can produce deuterated alcohols.

Applications De Recherche Scientifique

Pharmacokinetic Studies

Dexamethasone-d5 is extensively used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of dexamethasone. The deuterated form provides insights into the drug's metabolic pathways without altering its biological activity. Research indicates that the pharmacokinetics of dexamethasone can be influenced by various factors such as dosage and administration route, which can be effectively studied using this compound as a tracer .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Absorption (Tmax) | 1 hour |

| Distribution (Plasma Binding) | 77% bound to plasma proteins |

| Elimination Half-life | Approximately 4 hours |

| Metabolism | Primarily via CYP3A4 |

| Excretion | <10% renal excretion |

Metabolic Pathway Analysis

In biochemical research, this compound serves as a valuable tool for studying metabolic pathways involving glucocorticoids. The incorporation of deuterium allows for enhanced detection in mass spectrometry, facilitating the identification of metabolites and their pathways in vivo. This application is particularly useful in understanding the effects of glucocorticoids on various biological systems .

Clinical Research Applications

This compound has been utilized in clinical studies to evaluate its efficacy in treating conditions such as COVID-19 and other inflammatory diseases. For instance, clinical trials have demonstrated that dexamethasone significantly reduces mortality rates among severely ill COVID-19 patients when administered alongside standard care . The deuterated form aids in monitoring therapeutic outcomes and side effects more precisely.

Case Study: COVID-19 Treatment

In a randomized controlled trial, dexamethasone was shown to reduce mortality by one-third in patients requiring mechanical ventilation . this compound was used to trace how the drug was metabolized in different patient demographics, providing insights into personalized treatment strategies.

Drug Development

The pharmaceutical industry employs this compound in the development of new drug formulations and delivery systems. Its unique properties allow researchers to assess the stability and efficacy of new formulations under various conditions. This compound can also be used to study drug interactions and compatibility with other medications .

Tracer Studies in Chemistry

In chemical research, this compound is utilized as a tracer compound to study reaction mechanisms and metabolic processes. Its stable isotopic labeling enables chemists to track the compound through complex reactions, providing valuable data on reaction kinetics and pathways .

Mécanisme D'action

Dexamethasone-d5 exerts its effects by binding to glucocorticoid receptors, leading to changes in gene expression that result in anti-inflammatory and immunosuppressive effects. The molecular targets include:

Glucocorticoid Receptors: Activation of these receptors modulates the expression of anti-inflammatory proteins and inhibits the expression of pro-inflammatory cytokines.

Phospholipase A2 Inhibitory Proteins: These proteins control the biosynthesis of inflammatory mediators such as prostaglandins and leukotrienes.

Comparaison Avec Des Composés Similaires

Dexamethasone-d5 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. Similar compounds include:

Dexamethasone: The non-deuterated form, widely used for its therapeutic effects.

Prednisolone: Another corticosteroid with similar anti-inflammatory properties.

Hydrocortisone: A naturally occurring corticosteroid with a broader range of applications.

This compound stands out for its utility in tracing and studying the pharmacokinetics and metabolism of dexamethasone, offering valuable insights that are not possible with non-deuterated compounds.

Activité Biologique

Dexamethasone-d5 is a deuterated form of the synthetic glucocorticoid dexamethasone, characterized by the incorporation of five deuterium atoms. This modification enhances the compound's stability and alters its pharmacokinetic properties, making it particularly valuable for research applications in pharmacology and metabolic studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound primarily exerts its effects through the activation of glucocorticoid receptors (GRs). The binding of this compound to these receptors leads to:

- Gene Regulation : Activation or suppression of specific genes controlled by glucocorticoid response elements, resulting in anti-inflammatory and immunosuppressive effects.

- Inhibition of Inflammatory Pathways : Decreases the expression of adhesion molecules on neutrophils and monocytes, which affects their migration and activation during inflammatory responses .

The compound also influences various signaling pathways, including:

- Phospholipase A2 Inhibitory Proteins : These proteins play a crucial role in controlling the biosynthesis of inflammatory mediators such as prostaglandins and leukotrienes.

- Endothelial Nitric Oxide Synthase : this compound can rapidly activate this enzyme, leading to altered blood flow and decreased vascular inflammation .

Pharmacokinetics

The pharmacokinetic profile of this compound has been modeled to understand its distribution in various tissues. Studies indicate that:

- Tissue Distribution : The compound shows varied distribution across tissues, which is essential for predicting its pharmacodynamic effects. For instance, the delayed peak concentration in the brain suggests permeability-limited entry .

- Stability and Metabolism : The incorporation of deuterium atoms is expected to alter the metabolism compared to non-deuterated dexamethasone, potentially leading to different therapeutic outcomes.

Research Applications

This compound is utilized in various research contexts:

- Tracer Studies : It serves as a tracer in studies involving metabolic pathways and reaction mechanisms due to its unique isotopic labeling, allowing for precise quantification in mass spectrometry applications.

- Pharmacokinetic Studies : Employed to investigate the absorption, distribution, metabolism, and excretion (ADME) profiles of dexamethasone in clinical settings.

Case Study 1: Effects on Blood-Brain Barrier Integrity

A study investigated the effects of Dexamethasone on blood-brain barrier (BBB) integrity following focused ultrasound treatment. Key findings included:

- Restoration of BBB Integrity : Dexamethasone administration expedited BBB restoration compared to saline-treated controls.

- Inflammation Reduction : Significant limitation in the production of inflammation-related proteins was observed at 2 days post-treatment .

Case Study 2: Systemic Administration after Facial Nerve Injury

In another study focusing on facial nerve injuries in mice:

- Macrophage Infiltration : Systemic administration of Dexamethasone significantly inhibited macrophage infiltration into facial nerves.

- Functional Recovery : However, it was noted that functional recovery was slightly delayed compared to controls .

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Glucocorticoid Receptor Activation | Modulates gene expression related to inflammation and immune response |

| Anti-inflammatory Effects | Reduces expression of adhesion molecules on immune cells |

| Vascular Effects | Alters blood flow through nitric oxide synthase activation |

| Pharmacokinetics | Unique isotopic labeling allows for detailed metabolic studies |

Propriétés

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16R,17R)-4,6,6-trideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1/i4D2,9D,11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UREBDLICKHMUKA-QEPYKOQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C2[C@](C=CC1=O)([C@]3([C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])C[C@H]([C@@]4(C(=O)C([2H])([2H])O)O)C)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747583 | |

| Record name | (11beta,16alpha)-9-Fluoro-11,17,21-trihydroxy-16-methyl(4,6,6,21,21-~2~H_5_)pregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358731-91-6 | |

| Record name | (11beta,16alpha)-9-Fluoro-11,17,21-trihydroxy-16-methyl(4,6,6,21,21-~2~H_5_)pregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why is Dexamethasone-d5 used as an internal standard in the analysis of dexamethasone?

A1: this compound is a deuterated form of dexamethasone, meaning it possesses the same chemical structure but with five hydrogen atoms replaced by deuterium atoms. This isotopic substitution results in similar chemical behavior to dexamethasone while exhibiting a slightly different mass. [] This difference in mass allows for easy differentiation and quantification of both compounds during mass spectrometry analysis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.